3-amino-7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid - 1516780-82-7

3-amino-7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid

Catalog Number: EVT-6290178
CAS Number: 1516780-82-7
Molecular Formula: C9H6F3N3O2
Molecular Weight: 245.2
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Cyclization of 2-aminopyridines with α-halocarbonyl compounds: This is a common method for synthesizing imidazo[1,2-a]pyridines. [, ] A suitable 2-aminopyridine substituted with a trifluoromethyl group at the appropriate position could be reacted with a compound like ethyl bromopyruvate to form the desired imidazo[1,2-a]pyridine core. Subsequent modifications could introduce the amino group at position 3.
  • Reaction of pyridinium ylides with perfluoroalkanenitriles: This method allows for the synthesis of perfluoroalkylated imidazo[1,2-a]pyridines. [] Reacting a suitable pyridinium ylide with trifluoroacetonitrile could potentially lead to the formation of the desired compound, or a closely related intermediate, which could be further modified.
Chemical Reactions Analysis
  • Amide bond formation: The carboxylic acid group could be used to form amide bonds with various amines through coupling reactions, leading to a library of amides with diverse structural features. []
Applications
  • Drug discovery: Imidazo[1,2-a]pyridines have been investigated for various therapeutic applications, including anticancer, antibacterial, anti-inflammatory, and antidiabetic agents. [, , , , , , , , , , ] 3-Amino-7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid could be used as a starting point for synthesizing novel drug candidates by incorporating diverse functionalities through chemical modifications.

8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid (4)

Compound Description: This compound is a key intermediate in the synthesis of various imidazo[1,2-a]pyridines. It can be successfully coupled with amino acid derivatives via its active ester intermediate to form corresponding amides. []

Relevance: 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid shares the core imidazo[1,2-a]pyridine scaffold with 3-amino-7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid. Both compounds also feature a carboxylic acid group at the 2-position of the imidazo[1,2-a]pyridine core. The difference lies in the substituents at the 3- and 7- positions: an amino group and trifluoromethyl group in the target compound, and a hydroxyl group at the 8-position in this related compound. []

Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate (6)

Compound Description: This compound is a synthetic precursor to other imidazo[1,2-a]pyridines. It can be transformed into its hydrazide, acyl azide, and amide derivatives. []

Relevance: Similar to 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid, this compound also shares the imidazo[1,2-a]pyridine core structure with 3-amino-7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid. Both compounds feature a carboxylate group at the 2-position. The difference lies in the substituents at the 3- and 7- positions, and the presence of an ethyl ester instead of a carboxylic acid in this related compound. []

2-(Furan-2-yl)-8-methyl-N-(o-tolyl)imidazo[1,2-a]pyridin-3-amine (3a)

Compound Description: This compound was identified as the first selective inhibitor of the excitatory amino acid transporter subtype 3 (EAAT3), showing over 20-fold preference for EAAT3 over EAAT1,2,4. It displayed an IC50 value of 13 μM for EAAT3. []

Relevance: This compound, although possessing various substituents, shares the core imidazo[1,2-a]pyridine structure with 3-amino-7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid. The presence of an amino group at the 3-position, though substituted with an o-tolyl group, further highlights the structural similarity. These shared features emphasize the relevance of this compound in the context of imidazo[1,2-a]pyridine chemistry. []

ZSET1446 (Spiro[imidazo[1,2-a]pyridine-3,2-indan]-2(3H)-one)

Compound Description: ZSET1446 demonstrates a significant ameliorating effect on methamphetamine-induced impairment of recognition memory in mice. This effect is linked to indirect activation of ERK1/2 in the prefrontal cortex following stimulation with dopamine D1 and NMDA receptors. []

Relevance: Despite the spirocyclic indanone moiety fused to the imidazo[1,2-a]pyridine, ZSET1446 still shares the core imidazo[1,2-a]pyridine structure with 3-amino-7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid. This shared core structure emphasizes the relevance of ZSET1446 in understanding the diverse biological activities associated with imidazo[1,2-a]pyridines. []

2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide Derivatives (5a-5m)

Compound Description: This series of compounds exhibited moderate to good antituberculosis activity. Compounds 5b, 5d, and 5e were most potent, displaying a minimum inhibitory concentration (MIC) of 12.5 μg/mL against Mycobacterium tuberculosis (H37 RV strain) ATCC No-27294. []

Relevance: These derivatives share the imidazo[1,2-a]pyridine core and the 3-carboxamide group with 3-amino-7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid. The differences lie in the presence of methyl groups at the 2- and 7- positions, and the various substitutions on the carboxamide moiety in the related compounds. This close structural resemblance highlights the potential of modifications at these positions for modulating biological activity within this class of compounds. []

Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate

Compound Description: This compound is a simple imidazo[1,2-a]pyridine derivative containing an ethyl ester at the 2-position, an amino group at the 8-position, and a bromo substituent at the 6-position. []

Relevance: This compound shares the core imidazo[1,2-a]pyridine scaffold with 3-amino-7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid, both containing a carboxylate group at the 2-position, though one is an ethyl ester. The presence of amino and halo substituents in both compounds, although at different positions, suggests potential similarities in their reactivity and potential biological properties. []

3-(t-Butoxycarbonyl)-2-(trifluoromethyl)imidazo[1,2-a]pyridine

Compound Description: This compound is a key intermediate in the synthesis of perfluoroalkylated imidazo[1,2-a]pyridines. It is generated through the reaction of pyridinium t-butoxycarbonylmethylide with trifluoroacetonitrile. []

Relevance: This compound shares the imidazo[1,2-a]pyridine core structure and the trifluoromethyl group at the 2-position with 3-amino-7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid. This highlights the significance of trifluoromethyl substitution in this class of compounds. []

(5-{[2-Aryl imidazo [1,2- a]pyridine-3-yl]methylidene}-1,3-thiazolidine-2,4-diones (3a-e)

Compound Description: These compounds are thiazolidinedione-incorporated imidazo[1,2-a]pyridines. In particular, compound 4d exhibited strong in vitro anticancer activity against MCF-7 and HCT-116 cell lines with IC50 values of 14.02 and 18.12 μM, respectively. Compound 4b also showed anticancer activity, albeit slightly weaker. In anti-inflammatory assays, compound 4c exhibited significant activity comparable to ibuprofen. []

Relevance: Despite the thiazolidinedione moiety and various aryl substituents, these compounds share the core imidazo[1,2-a]pyridine structure with 3-amino-7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid. This shared core structure and the diverse biological activities observed for these derivatives emphasize the potential of imidazo[1,2-a]pyridines as pharmacophores. []

SB-772077-B [4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine]

Compound Description: SB-772077-B is a potent aminofurazan-based Rho kinase inhibitor that shows efficacy in decreasing pulmonary and systemic arterial pressure. It effectively attenuates the increase in pulmonary arterial pressure induced by monocrotaline, suggesting its potential therapeutic utility in treating pulmonary hypertensive disorders. []

Relevance: Although SB-772077-B contains an imidazo(4,5-c)pyridine core instead of imidazo[1,2-a]pyridine, it shares the presence of a 3-amino substituent with 3-amino-7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid. Furthermore, both compounds are involved in modulating biological processes, highlighting the potential of these heterocyclic systems for drug development. []

5-Oxo-1,2,3,5-tetrahydro-imidazo[1,2-α]pyridine-7-carboxylic acid (IPCA)

Compound Description: This compound, identified and quantified by multinuclear solid-state NMR, is a molecular fluorophore found in citric-acid/ethylenediamine carbon dots and is responsible for their fluorescence. []

Relevance: Despite its reduced form and lack of a 3-amino group, IPCA still shares the core imidazo[1,2-a]pyridine structure and the presence of a 7-carboxylic acid with 3-amino-7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid. This structural similarity emphasizes the versatility of the imidazo[1,2-a]pyridine scaffold in various chemical and biological applications. []

3-(4-Chloro-2-fluorobenzyl)-2-methyl-N-(3-methyl-1H-pyrazol-5-yl)-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-6-amine (LY2784544)

Compound Description: Initially identified as a kinase inhibitor, LY2784544 was discovered as a novel GPR39 agonist through unbiased small-molecule screening using a β-arrestin recruitment screening approach. It exhibits zinc-dependent allosteric modulation in its activation of GPR39. []

Relevance: Although LY2784544 features an imidazo[1,2-b]pyridazine core instead of imidazo[1,2-a]pyridine, both LY2784544 and 3-amino-7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid demonstrate biological activity, highlighting the pharmaceutical potential of these heterocyclic systems. []

1H-Benzimidazole-4-carboxylic acid, 2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-(4-morpholinyl)- (GSK2636771)

Compound Description: Similar to LY2784544, GSK2636771 was initially known as a kinase inhibitor but was subsequently identified as a novel GPR39 agonist. It also displays zinc-dependent allosteric modulation in its activation of GPR39. []

Relevance: Although structurally distinct from 3-amino-7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid, GSK2636771 shares a common feature in its biological activity profile, indicating a potential for targeting similar biological pathways. Both compounds emphasize the relevance of heterocyclic structures in drug discovery. []

Properties

CAS Number

1516780-82-7

Product Name

3-amino-7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid

Molecular Formula

C9H6F3N3O2

Molecular Weight

245.2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.